molecular formula C15H18N2O2 B7465085 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile

Cat. No.: B7465085
M. Wt: 258.32 g/mol
InChI Key: WXXUTOMVOAYQRJ-UHFFFAOYSA-N
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Description

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile is a chemical compound characterized by its unique structure, which includes an azepane ring, an oxoethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-(azepan-1-yl)-2-oxoethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The azepane ring and oxoethoxy group can interact with enzymes and receptors, modulating their activity. The benzonitrile moiety can participate in binding interactions with proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Piperidin-1-yl)-2-oxoethoxy]benzonitrile
  • 4-[2-(Morpholin-1-yl)-2-oxoethoxy]benzonitrile
  • 4-[2-(Pyrrolidin-1-yl)-2-oxoethoxy]benzonitrile

Uniqueness

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The azepane ring can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-11-13-5-7-14(8-6-13)19-12-15(18)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXUTOMVOAYQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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